N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide
Overview
Description
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide, also known as MPB, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. MPB is a sulfonamide derivative that is synthesized through a multi-step process, and its mechanism of action is not yet fully understood. However, its unique structure and properties make it a promising candidate for further investigation.
Scientific Research Applications
I have conducted searches to find detailed scientific research applications for N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide , but the specific applications are not readily available in the search results. However, one identified application is as an intermediate in the synthesis of potential PET tracers for orexin 2 receptors .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have shown a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-5-3-4-6-12(10)19(16,17)15-11-7-8-13(18-2)14-9-11/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSUCWMJWWAHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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